molecular formula C9H11BrFN B13045645 (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine

(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine

Cat. No.: B13045645
M. Wt: 232.09 g/mol
InChI Key: RVKKUPFZTBJBOM-SECBINFHSA-N
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Description

®-1-(2-Bromo-5-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-5-fluorophenyl)propan-1-amine typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-5-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as sodium iodide (NaI) and potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Bromo-5-fluorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Bromo-4-fluorophenyl)propan-1-amine: Differing by the position of the fluorine atom.

    ®-1-(2-Chloro-5-fluorophenyl)propan-1-amine: Differing by the presence of a chlorine atom instead of bromine.

    ®-1-(2-Bromo-5-chlorophenyl)propan-1-amine: Differing by the presence of a chlorine atom instead of fluorine.

Uniqueness

®-1-(2-Bromo-5-fluorophenyl)propan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

(1R)-1-(2-bromo-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

RVKKUPFZTBJBOM-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)F)Br)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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